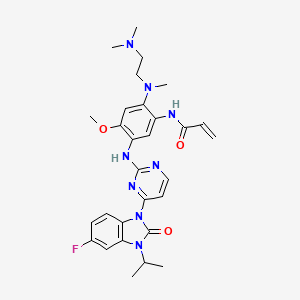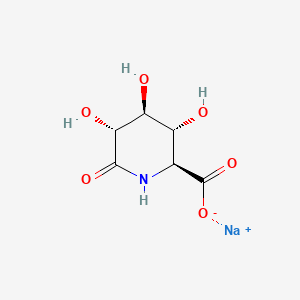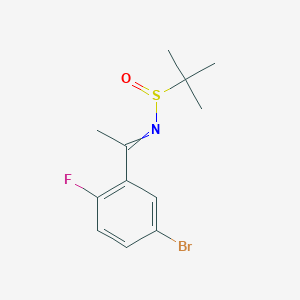
Hexadecanoic acid;octadeca-9,12-dienoic acid;octadecanoic acid;octadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic acid, octadeca-9,12-dienoic acid, octadecanoic acid, and octadec-9-enoic acid are fatty acids commonly found in nature These compounds are integral components of various biological systems and have significant industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Hexadecanoic Acid (Palmitic Acid)
Saponification of Palm Oil: Palmitic acid is primarily produced through the saponification of palm oil.
Hydrogenation of Vegetable Oils: Another method involves the hydrogenation of unsaturated fatty acids present in vegetable oils, converting them into saturated fatty acids like palmitic acid.
-
Octadeca-9,12-dienoic Acid (Linoleic Acid)
Extraction from Plant Oils: Linoleic acid is commonly extracted from plant oils such as sunflower, safflower, and soybean oils.
Chemical Synthesis: Linoleic acid can also be synthesized through the catalytic hydrogenation of linolenic acid, followed by isomerization to obtain the desired cis,cis-configuration.
-
Octadecanoic Acid (Stearic Acid)
Hydrogenation of Vegetable Oils: Stearic acid is produced by the hydrogenation of unsaturated fatty acids in vegetable oils.
Fractional Distillation: Stearic acid can also be obtained through the fractional distillation of animal fats and vegetable oils.
-
Octadec-9-enoic Acid (Oleic Acid)
Extraction from Olive Oil: Oleic acid is predominantly extracted from olive oil.
Chemical Synthesis: Oleic acid can be synthesized through the partial hydrogenation of linoleic acid, resulting in the formation of a single double bond at the 9th carbon position.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Hexadecanoic Acid: Undergoes oxidation to form palmitic acid derivatives, such as palmitic acid hydroperoxide.
Octadeca-9,12-dienoic Acid: Oxidizes to form hydroperoxides and epoxides, which can further decompose into aldehydes and ketones.
Octadecanoic Acid: Resistant to oxidation due to the absence of double bonds.
Octadec-9-enoic Acid: Oxidizes to form oleic acid hydroperoxide and other oxidation products.
-
Reduction
Hexadecanoic Acid: Can be reduced to hexadecanol using reducing agents like lithium aluminum hydride.
Octadeca-9,12-dienoic Acid: Reduced to stearic acid through catalytic hydrogenation.
Octadecanoic Acid: Can be reduced to octadecanol using reducing agents.
Octadec-9-enoic Acid: Reduced to stearic acid through catalytic hydrogenation.
-
Substitution
Hexadecanoic Acid: Undergoes esterification with alcohols to form esters.
Octadeca-9,12-dienoic Acid: Reacts with halogens to form halogenated derivatives.
Octadecanoic Acid: Undergoes esterification to form esters.
Octadec-9-enoic Acid: Reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone .
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or nickel catalysts .
Substitution: Common reagents include alcohols for esterification and halogens for halogenation reactions .
Major Products
Hexadecanoic Acid: Palmitic acid derivatives, hexadecanol, and esters.
Octadeca-9,12-dienoic Acid: Linoleic acid hydroperoxides, stearic acid, and halogenated derivatives.
Octadecanoic Acid: Stearic acid derivatives, octadecanol, and esters.
Octadec-9-enoic Acid: Oleic acid hydroperoxides, stearic acid, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
-
Chemistry
Hexadecanoic Acid: Used as a precursor in the synthesis of surfactants, lubricants, and cosmetics.
Octadeca-9,12-dienoic Acid: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of bioactive compounds.
Octadecanoic Acid: Employed in the manufacture of candles, soaps, and cosmetics.
Octadec-9-enoic Acid: Used in the production of soaps, detergents, and as a lubricant.
-
Biology
Hexadecanoic Acid: Plays a role in cell membrane structure and function.
Octadeca-9,12-dienoic Acid: Essential for human health, involved in cell signaling and inflammation regulation.
Octadecanoic Acid: Involved in energy storage and cell membrane structure.
Octadec-9-enoic Acid: Important for cell membrane fluidity and signaling.
-
Medicine
Hexadecanoic Acid: Investigated for its anti-inflammatory and antimicrobial properties.
Octadeca-9,12-dienoic Acid: Studied for its potential in reducing cardiovascular diseases and inflammation.
Octadecanoic Acid: Explored for its role in skin health and wound healing.
Octadec-9-enoic Acid: Researched for its benefits in lowering cholesterol levels and improving heart health.
-
Industry
Hexadecanoic Acid: Used in the production of soaps, detergents, and cosmetics.
Octadeca-9,12-dienoic Acid: Utilized in the manufacture of paints, coatings, and adhesives.
Octadecanoic Acid: Employed in the production of rubber, plastics, and textiles.
Octadec-9-enoic Acid: Used in the production of lubricants, emulsifiers, and surfactants.
Wirkmechanismus
-
Hexadecanoic Acid
-
Octadeca-9,12-dienoic Acid
-
Octadecanoic Acid
-
Octadec-9-enoic Acid
Mechanism: Regulates cell membrane fluidity and signaling.
Vergleich Mit ähnlichen Verbindungen
- **Hexadecanoic
Eigenschaften
Molekularformel |
C70H134O8 |
|---|---|
Molekulargewicht |
1103.8 g/mol |
IUPAC-Name |
hexadecanoic acid;octadeca-9,12-dienoic acid;octadecanoic acid;octadec-9-enoic acid |
InChI |
InChI=1S/C18H36O2.C18H34O2.C18H32O2.C16H32O2/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20);6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
UAKWPJAYOBUUBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)

![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)

![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)




![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)

